2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]acetamide
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Overview
Description
N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzothiazine derivatives and acylating agents. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE: can be compared with other benzothiazine derivatives, such as:
Uniqueness
The uniqueness of N-(3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL)-2-(2,5-DIOXO-1-PYRROLIDINYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. These features may include unique functional groups, stereochemistry, or electronic properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H19N3O6S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C22H19N3O6S/c1-24-21(22(29)14-7-3-2-4-8-14)20(15-9-5-6-10-16(15)32(24,30)31)23-17(26)13-25-18(27)11-12-19(25)28/h2-10H,11-13H2,1H3,(H,23,26) |
InChI Key |
QBTLUOIZPWTKMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CN3C(=O)CCC3=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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